molecular formula C7H6Cl3N2O2P B14153969 Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- CAS No. 4797-12-0

Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-

Cat. No.: B14153969
CAS No.: 4797-12-0
M. Wt: 287.5 g/mol
InChI Key: CFOYYIIPZCEFAR-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- is a chemical compound with the molecular formula C7H6Cl3N2O2P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- typically involves the reaction of phosphorus oxychloride with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidates, phosphoramidites, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

  • **Phosphoramidic dichloride, [[(4-methylphenyl)amino]carbonyl]-
  • **Phosphoramidic dichloride, [[(4-fluorophenyl)amino]carbonyl]-
  • **Phosphoramidic dichloride, [[(4-bromophenyl)amino]carbonyl]-

Uniqueness

Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

4797-12-0

Molecular Formula

C7H6Cl3N2O2P

Molecular Weight

287.5 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-dichlorophosphorylurea

InChI

InChI=1S/C7H6Cl3N2O2P/c8-5-1-3-6(4-2-5)11-7(13)12-15(9,10)14/h1-4H,(H2,11,12,13,14)

InChI Key

CFOYYIIPZCEFAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NP(=O)(Cl)Cl)Cl

Origin of Product

United States

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